molecular formula C13H10FNO B056241 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone CAS No. 115858-98-5

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Cat. No. B056241
M. Wt: 215.22 g/mol
InChI Key: SWLMSOXBPVFLNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, one-pot non-cyanide synthesis methods have been developed for related compounds, utilizing reactions with 1,2-dehydrobenzene in the presence of isoamyl nitrite to afford 3-cyanoisoquinolines (Kopchuk et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone has been elucidated using various spectroscopic techniques and quantum chemical calculations. Studies have shown that the geometry, vibrational frequencies, and chemical shifts can be accurately predicted and compared with experimental data, providing insight into the stability and electronic properties of these molecules (Saraç, 2020).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclization and coupling, to form more complex structures with potential biological activities. For instance, the synthesis of pyrazolopyridines and other pyrido fused systems has been achieved through the reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone with 3-aminopyrazole (Almansa et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of these compounds are crucial for their application in various fields. X-ray crystallography has provided valuable information on the crystal structures, revealing the formation of intermolecular hydrogen bonds and the overall arrangement in the crystal lattice (Abdel‐Aziz et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Density Functional Theory (DFT) studies have been used to investigate the molecular electrostatic potential, frontier molecular orbitals, and physicochemical properties, aiding in the understanding of the reactivity patterns and potential applications of these compounds (Yoo et al., 2008).

Scientific Research Applications

  • Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces

    • Application: This research focuses on the self-assembly, Ullmann reaction and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine on metallic surfaces .
    • Method: The molecular species were characterised on the surface by low-temperature scanning tunnelling microscopy (LT-STM) at sub-molecular level .
    • Results: The study found that the molecular architectures (Kagome networks, coordinated/covalent dimers and branched coordination chains) are sensitive to the underlying metallic surfaces .
  • 2-Chloro-4-(trifluoromethyl)pyridine

    • Application: This compound is used as a building block in organic synthesis .
    • Method: It can be synthesized from 2-chloro-4-iodopyridine .
    • Results: It has been used in the synthesis of various compounds such as 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .

Safety And Hazards

For safety and hazards information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(4-fluorophenyl)-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMSOXBPVFLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453041
Record name 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

CAS RN

115858-98-5
Record name 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The starting materials are converted in a condensation reaction with the aid of metallic sodium in an alcohol, for example ethanol, into 2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethanone (IIIa). The cyano group is then removed by hydrolysis, for example with hydrobromic acid, and decarboxylation, giving 2-(4-fluorophenyl)-1-(4-pyridyl)ethanone (IVa). In the next step, IVa is converted by treatment with ammonium chloride/sodium acetate in an alcoholic solvent, such as methanol, into the oxime (Va). By reaction with p-toluenesulfonyl chloride in pyridine, the latter is converted into the tosylate (VIa). From the tosylate, the thione compound (IIa) is obtained by treatment with sodium ethoxide and reaction of the azirene intermediate formed with potassium thiocyanate.
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2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethanone
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Synthesis routes and methods II

Procedure details

The starting materials are converted in a condensation reaction with the aid of metallic sodium in an alcohol, for example ethanol, into 2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethanone (compound 1). The cyano group is then removed by hydrolysis, for example with hydrobromic acid, and decarboxylation, giving 2-(4-fluorophenyl)-1-(4-pyridyl)ethanone (compound 2). In the next step, compound 2 is nitrosated in the 2-position using, for example, nitrites, such as sodium nitrite or isoamyl nitrite.
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Synthesis routes and methods III

Procedure details

2-(4-Fluorophenyl)-3-hydroxy-3-pyridin-4-ylacrylonitrile (0.15 mol/40.6 g) was dissolved in 290 ml of 48% HBr. With vigorous stirring, the reaction mixture was heated under reflux for 24 h. 500 g of ice were then added to the reaction mixture, and the mixture was stirred for another 2 h. After addition of a further 300 g of ice and neutralization of the mixture to pH 7 using concentrated NH3 and a further 60 min of stirring, the title compound was obtained as an ochre-brown precipitate. The precipitate was filtered off, washed with H2O and dried over P2O5 under reduced pressure. Yield: 16.1 g (50%)
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2-(4-Fluorophenyl)-3-hydroxy-3-pyridin-4-ylacrylonitrile
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Synthesis routes and methods IV

Procedure details

40.6 g (0.15 mol) of 2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethen-1-ol hydrochloride were refluxed with vigorous stirring for 19 h in 130 ml of 48% strength hydrobromic acid. The reaction mixture was cooled in an ice bath, and the precipitate deposited (4-fluorophenylacetic acid) was filtered off and washed with dist. water. On neutralizing the filtrate with 80 ml of ammonia water, the title compound deposited as a dark-green precipitate. The precipitate was filtered off, washed with dist. water and dried over P2O5 in vacuo: pale gray-beige powder. Yield: 14.2 g (45%).
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2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethen-1-ol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Koch, D Schollmeyer, S Laufer - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C14H10FN3O, the plane of the isoxazole ring makes dihedral angles of 35.72 (9) and 30.00 (9), respectively, with those of the 4-…
Number of citations: 1 scripts.iucr.org
P Koch, S Laufer - Journal of medicinal chemistry, 2010 - ACS Publications
While optimizing the synthesis of 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)imidazoles, we identified an unexpected reaction to pyridinylimidazol-2-ones. 2-Alkylsulfanylimidazoles, bearing …
Number of citations: 15 pubs.acs.org
SA Laufer, HG Striegel, GK Wagner - Journal of medicinal …, 2002 - ACS Publications
Novel 2,4,5-trisubstituted imidazole derivatives were prepared as potential anticytokine agents. Thirty-seven compounds were tested on their ability to inhibit the release of tumor …
Number of citations: 85 pubs.acs.org

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